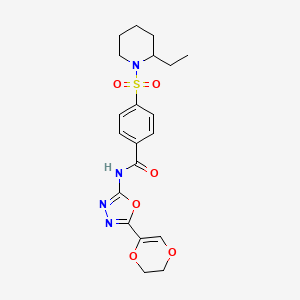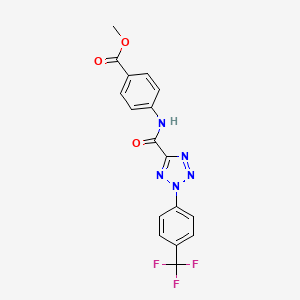
methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate” is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .
Chemical Reactions Analysis
Esters, such as “this compound”, can undergo a variety of chemical reactions. These include hydrolysis, reduction, and reactions with organometallic compounds .Scientific Research Applications
Synthesis and Environmental Impact
Practical Synthesis Approaches : Research has developed practical methods for synthesizing complex molecules, including those similar to methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate, focusing on green chemistry principles. For instance, a practical pilot-scale method for the preparation of 5,5′-Methylene-bis(benzotriazole), a molecule with applications in metal passivators and light-sensitive materials, showcases efficient, environmentally benign synthesis processes (Haining Gu et al., 2009).
Environmental Fate and Behavior of Chemicals : Understanding the environmental fate of chemicals related to this compound is crucial. Studies on compounds like parabens have highlighted their persistence and potential as weak endocrine disrupters, emphasizing the need for research into the environmental impact of similar chemicals (Camille Haman et al., 2015).
Biomedical Applications
Pharmacological Potential : The bioactive precursor role of molecules like methyl-2-formyl benzoate, which shares structural similarities with the compound of interest, underscores the diverse pharmacological activities and significance as scaffolds for developing new bioactive molecules with applications in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral therapies (Saba Farooq and Zainab Ngaini, 2019).
Synthesis of Heterocycles : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for example, highlights the potential of such molecules in synthesizing heterocyclic compounds with broad applications, including dyes and pharmaceuticals. This indicates the versatile utility of similar molecules in creating a wide range of biologically active compounds (M. A. Gomaa et al., 2020).
Material Science and Nanotechnology
- Optoelectronic Materials : Research into quinazolines and pyrimidines, which are structurally related to the compound , demonstrates their value in creating novel optoelectronic materials. These compounds are integral to developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the potential of similar compounds in advanced material science applications (G. Lipunova et al., 2018).
properties
IUPAC Name |
methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDMEPXJKWDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

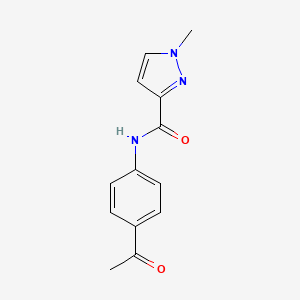
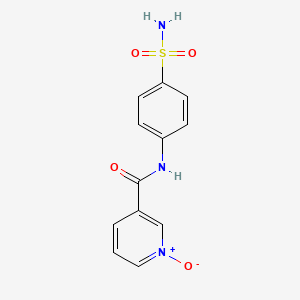

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)
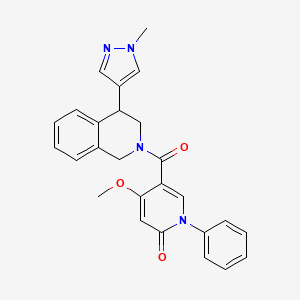
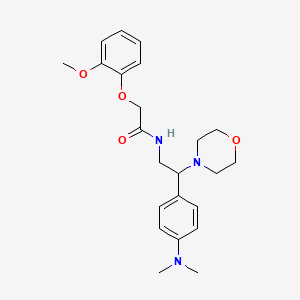
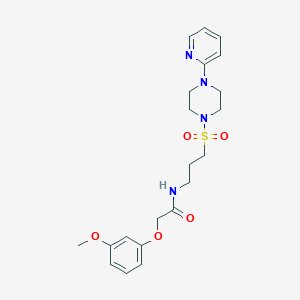
![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)

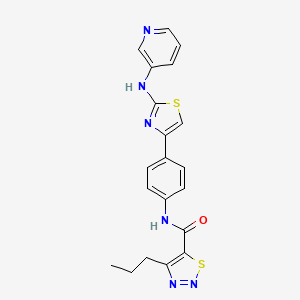


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)
